molecular formula C7H6FN3 B15333813 6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15333813
M. Wt: 151.14 g/mol
InChI Key: TYTSZQNSACIYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. The presence of a fluorine atom and a methyl group on the triazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with fluorinated reagents under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is controlled to optimize the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable candidate for developing new drugs and materials with tailored properties .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-6(8)2-3-7-10-9-4-11(5)7/h2-4H,1H3

InChI Key

TYTSZQNSACIYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NN=CN12)F

Origin of Product

United States

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